2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide
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Overview
Description
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide is a complex organic compound that features a combination of pyrimidine, thiazole, and indazole moieties. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.
Pyrimidine Derivative Synthesis: The 4,6-dimethylpyrimidine-2-amine can be synthesized from appropriate precursors such as 2,4,6-trimethylpyrimidine through selective amination.
Coupling Reactions: The thiazole and pyrimidine derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Indazole Acetamide Formation: The final step involves the formation of the indazole acetamide moiety, which can be achieved through a nucleophilic substitution reaction between the indazole derivative and an acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and indazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-5-yl)acetamide
- 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-7-yl)acetamide
- 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-4-yl)acetamide
Uniqueness
The uniqueness of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-(1H-indazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c1-10-5-11(2)21-17(20-10)24-18-23-14(9-27-18)7-16(26)22-13-4-3-12-8-19-25-15(12)6-13/h3-6,8-9H,7H2,1-2H3,(H,19,25)(H,22,26)(H,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCBYSYFVLFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=NN4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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